molecular formula C21H23BrN4O2 B11232138 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11232138
M. Wt: 443.3 g/mol
InChI Key: CQBZSCCGOUZOAQ-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that features an indole moiety and a cycloheptapyridazine ring. The presence of the indole nucleus, which is a common structural motif in many bioactive molecules, suggests potential biological activity. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Properties

Molecular Formula

C21H23BrN4O2

Molecular Weight

443.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H23BrN4O2/c22-17-7-6-15-8-10-25(19(15)13-17)11-9-23-20(27)14-26-21(28)12-16-4-2-1-3-5-18(16)24-26/h6-8,10,12-13H,1-5,9,11,14H2,(H,23,27)

InChI Key

CQBZSCCGOUZOAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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